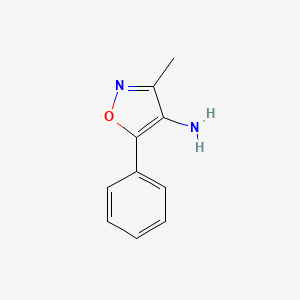

3-Methyl-5-phenyl-1,2-oxazol-4-amine

Description

Contextualization within Oxazole (B20620) Chemistry Research

3-Methyl-5-phenyl-1,2-oxazol-4-amine belongs to the isoxazole (B147169) family, a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. nih.gov The isoxazole ring is an unsaturated, aromatic heterocyclic structure that serves as a foundational scaffold in a multitude of pharmacologically significant molecules. ijpca.org Its unique electronic and structural properties make it a versatile building block in the design of new therapeutic agents. ijpca.org

The isoxazole nucleus is a prominent feature in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.gov This broad spectrum of activity has cemented the isoxazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients. ijpca.org The stability of the ring and the potential for substitution at various positions allow chemists to fine-tune the physicochemical properties of the molecule, influencing its potency, selectivity, and pharmacokinetic profile. Consequently, the development of novel synthetic routes to create diverse isoxazole derivatives remains an active and important area of chemical research. nih.gov

Rationale for Academic Investigation of this compound

While extensive published research specifically detailing the biological activity of this compound is limited, the rationale for its academic investigation is firmly rooted in the well-established principles of medicinal chemistry and the known significance of its constituent parts. The scientific interest in this particular molecule stems from the unique combination of its isoxazole core with specific functional group substitutions.

The key structural features that prompt its investigation are:

The Isoxazole Core: As a proven pharmacophore, the isoxazole ring itself provides a solid foundation for potential biological activity. ijpca.org

The 4-Amino Group: The presence of an amine, particularly adjacent to the aromatic ring system, is a critical feature. Amino groups are potent hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as enzymes and receptors. The investigation of aminoisoxazoles is a significant subfield, as this functional group can be crucial for a molecule's mechanism of action. nih.gov

Positional Isomerism: The specific arrangement of the methyl group at position 3 and the phenyl group at position 5 creates a distinct regioisomer. In medicinal chemistry, even minor changes in the placement of substituents on a heterocyclic ring can lead to dramatic differences in biological activity, target specificity, and metabolic stability. Therefore, the synthesis and evaluation of each unique isomer, such as this compound, is essential for a comprehensive understanding of the structure-activity relationship (SAR) of this chemical class.

Academic research into this compound would logically focus on developing efficient synthetic pathways, characterizing its precise chemical and physical properties, and screening it for a range of biological activities. Such studies are crucial for expanding the library of pharmacologically relevant isoxazole derivatives and uncovering new potential leads for drug discovery. chemimpex.com

Chemical and Physical Data

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | Not found |

| Physical State | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKDOTFYOQUWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine and Its Precursors

Classical Synthetic Routes to 3-Methyl-5-phenyl-1,2-oxazol-4-amine

The traditional synthesis of this compound and its core oxazole (B20620) structure relies heavily on foundational organic reactions. These methods, while effective, often involve multi-step processes and conditions that are being re-evaluated in the context of modern green chemistry.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the assembly of the 1,2-oxazole ring system. A prevalent method involves the reaction of a β-ketoester, such as ethyl acetoacetate (B1235776), with hydroxylamine (B1172632) hydrochloride and a substituted aromatic aldehyde. nih.gov This multicomponent reaction is a cornerstone in the synthesis of isoxazol-5(4H)-one derivatives, which are key precursors. nih.gov The initial step typically involves the formation of an oxime intermediate from the reaction between the β-ketoester and hydroxylamine. nih.gov This is followed by a condensation event with the aldehyde, leading to the cyclized product. nih.gov

Another significant condensation strategy involves the reaction of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. nih.gov This intermediate then undergoes a subsequent cyclocondensation with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov The versatility of these condensation reactions allows for the introduction of various substituents onto the oxazole core, depending on the choice of starting materials.

Primary and secondary amines are known to react with carbonyl compounds through nucleophilic addition to form tetrahedral intermediates known as hemiaminals, which is the first step in a condensation reaction. mdpi.com The stability of these intermediates can be influenced by the electronic nature of the substituents on the aromatic aldehyde. mdpi.com

Cyclization Strategies for Oxazole Ring Formation

The formation of the 1,2-oxazole ring is the critical cyclization step in the synthesis of this compound. One of the primary pathways involves the reaction of a three-carbon component, like a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine hydrochloride. nih.gov This method is a direct and widely used approach for constructing the isoxazole (B147169) ring system. nih.gov

A plausible mechanistic pathway for the formation of related isoxazol-5(4H)-ones involves the initial reaction between ethyl acetoacetate and hydroxylamine hydrochloride. nih.gov The amine group of hydroxylamine performs a nucleophilic attack on the carbonyl center of the ethyl acetoacetate to form an oxime intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization, often activated by a catalyst, to form the heterocyclic ring. nih.gov

Advancements in synthetic methodologies have also introduced flow chemistry techniques as a viable alternative for synthesizing oxazoles. evitachem.com This can involve the conversion of β-hydroxy amides into oxazolines under controlled flow conditions, followed by oxidation to yield the desired oxazole product. evitachem.com

Modern and Sustainable Approaches in this compound Synthesis

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and environmentally friendly methods. This has led to the exploration of green chemistry principles and novel catalytic systems to improve the efficiency and reduce the environmental impact of synthesizing compounds like this compound.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itmdpi.com In the context of this compound synthesis, this has translated into the development of greener protocols that utilize agro-waste-based catalysts and environmentally benign solvents like glycerol (B35011). nih.gov Such approaches avoid the use of hazardous solvents and offer an eco-friendly and inexpensive route to isoxazole derivatives. nih.gov

Key principles of green chemistry applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing non-toxic solvents like water or glycerol. nih.govmdpi.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. mdpi.com

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of oxazole derivatives, often leading to shorter reaction times and improved yields. ijpsonline.com

Catalytic Methods for Enhanced Synthesis Efficiency

Catalysis plays a crucial role in modern synthetic strategies by providing alternative reaction pathways with lower activation energies, thus enhancing reaction rates and selectivity. A variety of catalysts have been employed in the synthesis of isoxazol-5(4H)-one derivatives, which are precursors to the target compound. These include sodium silicate, sodium benzoate, sodium citrate, and citric acid. nih.gov

The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful method for preparing 5-substituted oxazoles from aldehydes under basic conditions. nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism and is highly valued for its versatility in medicinal chemistry. nih.gov

Furthermore, the use of agro-waste catalysts, such as those derived from waste cooking oil fly ash (WEOFPA), in combination with glycerol has been shown to be an effective and green catalytic system for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov This approach not only promotes the reaction but also aligns with the principles of sustainability by utilizing waste materials. nih.gov

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield and purity of the desired product. For the synthesis of this compound and its precursors, several parameters are typically investigated, including the choice of solvent, temperature, reaction time, and catalyst.

In the synthesis of related imidazole (B134444) derivatives, a study on the effect of different solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol (B145695) at various temperatures revealed significant impacts on the product yield. researchgate.net For instance, carrying out the reaction in refluxing ethanol resulted in a substantially higher yield compared to other solvents at room temperature or reflux. researchgate.net

For the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, a model reaction involving benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride was optimized by performing the reaction at 60 °C in an oil bath with stirring, which was found to be an effective condition. nih.gov The choice of catalyst and its concentration are also crucial variables that are fine-tuned to achieve the best results. Protecting the reaction from moisture is important to prevent the hydrolysis of sensitive reagents like acyl chlorides. rsc.org

The following interactive data table summarizes the optimization of reaction conditions for a related synthesis, illustrating the impact of solvent and temperature on product yield.

| Entry | Solvent | Temperature | Yield (%) |

| 1 | Water | Room Temperature | Trace |

| 2 | Acetonitrile | Room Temperature | Trace |

| 3 | DMF | Room Temperature | Trace |

| 4 | THF | Room Temperature | Trace |

| 5 | Methanol | Room Temperature | Trace |

| 6 | Ethanol | Room Temperature | Trace |

| 7 | Water | Reflux | 10 |

| 8 | Acetonitrile | Reflux | 13 |

| 9 | DMF | Reflux | 30 |

| 10 | THF | Reflux | 15 |

| 11 | Methanol | Reflux | 25 |

| 12 | Ethanol | Reflux | 82 |

| 13 | Ethanol | Reflux (extended time) | 82 |

This data is based on a representative reaction and is intended for illustrative purposes. researchgate.net

Mechanistic Studies of this compound Formation Reactions

The formation of the this compound scaffold is primarily governed by cyclocondensation reactions. The core of this synthesis involves the reaction of a suitable three-carbon precursor with hydroxylamine, leading to the construction of the 1,2-oxazole (isoxazole) ring. nih.govnanobioletters.com Mechanistic investigations have elucidated the probable pathways, which typically proceed through a series of intermediates involving nucleophilic attack, cyclization, and dehydration.

The most prevalent precursor for this synthesis is a β-dicarbonyl compound or its enamine equivalent, specifically a derivative of 1-phenylbutane-1,3-dione bearing an amino group at the C2 position. The reaction with hydroxylamine can proceed through two principal regioselective pathways, ultimately leading to the desired isoxazole product. nih.gov

Plausible Mechanistic Pathways

Detailed analysis suggests two potential routes for the cyclization reaction between a β-enamino ketoester precursor and hydroxylamine, as outlined in the scientific literature. nih.gov These pathways are distinguished by the initial site of nucleophilic attack and the sequence of intermediate formation.

Route 1: Initial Condensation followed by Cyclization In this pathway, the reaction initiates with the condensation between the enaminone and hydroxylamine. This is followed by the elimination of an amine molecule to form an intermediate. Subsequent intramolecular cyclization and a final dehydration step yield the 1,2-oxazole ring. nih.gov

Route 2: Initial Nucleophilic Attack at the Carbonyl Carbon Alternatively, the reaction can begin with the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the enone functional group. This forms a tetrahedral intermediate which then undergoes intramolecular cyclization. The final product is formed after subsequent elimination of amine and water molecules. nih.gov

The key steps in these formation reactions are summarized in the table below.

| Step | Description | Intermediates |

| 1 | Nucleophilic Attack | The hydroxylamine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the precursor. |

| 2 | Intermediate Formation | An initial adduct is formed, which may exist as an oxime or a hemiaminal-like structure depending on the specific pathway. |

| 3 | Intramolecular Cyclization | The terminal oxygen or nitrogen of the hydroxylamine moiety attacks the remaining carbonyl group, leading to the formation of a five-membered heterocyclic ring. |

| 4 | Dehydration | A molecule of water is eliminated from the cyclic intermediate, resulting in the formation of the stable, aromatic 1,2-oxazole ring. |

The regioselectivity of the reaction—determining which nitrogen and oxygen atoms from hydroxylamine bond to which carbon atoms of the precursor—is a critical aspect of the mechanism. For precursors like 2-amino-1-phenylbutane-1,3-dione, the reaction with hydroxylamine hydrochloride typically leads to the formation of the 5-phenyl-3-methyl isomer due to the relative reactivity of the two carbonyl groups. The carbonyl group adjacent to the phenyl ring is generally more susceptible to initial nucleophilic attack.

The table below details the key bond formations during the cyclization process.

| Bond Formed | Atoms Involved | Stage of Reaction |

| C—N Bond | Carbonyl Carbon (C3 or C5) and Hydroxylamine Nitrogen | Initial nucleophilic attack and condensation |

| C—O Bond | Carbonyl Carbon (C5 or C3) and Hydroxylamine Oxygen | Intramolecular cyclization |

| N—O Bond | Inherent in the hydroxylamine reagent | Forms the core N-O linkage of the isoxazole ring |

These mechanistic studies provide a fundamental framework for understanding the synthesis of substituted 4-amino-1,2-oxazoles, enabling the rational design of synthetic routes to this important class of heterocyclic compounds. nih.gov

Derivatization and Functionalization Strategies of 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine

Chemical Modifications at the Amine Functionality

The primary amine group at the 4-position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions of 3-Methyl-5-phenyl-1,2-oxazol-4-amine

The nucleophilic nature of the 4-amino group readily facilitates acylation and alkylation reactions. Acylation is typically achieved by treating this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. These reactions lead to the formation of the corresponding amides. For instance, reaction with p-toluenesulfonyl chloride in an aqueous basic medium yields N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide. nih.gov

Alkylation of the amine can be performed using various alkylating agents like alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, resulting in the formation of secondary or tertiary amines. It is important to note that in Friedel-Crafts type reactions, the presence of an amine group can complicate the reaction due to its interaction with the Lewis acid catalyst. libretexts.org The lone pair of electrons on the nitrogen can coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution. libretexts.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | p-toluenesulfonyl chloride | 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | Acylation |

| This compound | Alkyl Halide | N-Alkyl-3-methyl-5-phenyl-1,2-oxazol-4-amine | Alkylation |

Formation of Schiff Bases and Related Imines

The condensation of the primary amine group of this compound with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid catalysis. The formation of a C=N double bond is characteristic of this transformation. A variety of aromatic and heterocyclic aldehydes can be employed to generate a diverse library of Schiff base derivatives. nih.govchemijournal.com For example, reacting the amine with substituted benzaldehydes in ethanol (B145695) leads to the corresponding 4-arylidenamino derivatives. chemijournal.com These reactions are often reversible and can be influenced by the pH of the reaction medium. nih.govchemijournal.com

Table 2: Synthesis of Schiff Bases from this compound

| Amine Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base |

|---|---|---|

| This compound | Substituted Benzaldehyde | (E)-N-(substituted-benzylidene)-3-methyl-5-phenyl-1,2-oxazol-4-amine |

| This compound | Aromatic Ketone | N-(Aryl-alkylidene)-3-methyl-5-phenyl-1,2-oxazol-4-amine |

Modifications on the Oxazole Ring System of this compound

The oxazole ring, being an aromatic heterocycle, can undergo several modifications, including substitution at its available positions and, under certain conditions, ring transformation reactions.

Substituent Introduction at Unsubstituted Positions

Electrophilic aromatic substitution on the oxazole ring is generally difficult unless activating groups are present. pharmaguideline.com The presence of the electron-donating amino group at the C4 position and the methyl group at the C3 position would influence the regioselectivity of such reactions. However, the oxazole ring is considered electron-deficient, making it less reactive towards electrophiles compared to benzene. pharmaguideline.com Reactions like formylation via the Vilsmeier-Haack reaction have been reported for substituted oxazoles, typically leading to substitution at the C4 or C5 position depending on the existing substituents. pharmaguideline.commdpi.com For this compound, the C5 position is occupied, leaving the C4 position substituted with an amino group.

Ring Transformations and Rearrangements Involving the Oxazole Core

Oxazole rings can participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienes. pharmaguideline.comwikipedia.org These reactions can lead to the formation of new ring systems, such as pyridines, after the initial adduct undergoes further transformations. wikipedia.org The reactivity in cycloaddition is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com

Ring-opening reactions of oxazoles can also occur, particularly with oxazolone (B7731731) derivatives, which can be susceptible to nucleophilic attack leading to the formation of acyclic amides. researchgate.net While not a direct transformation of this compound, this highlights a potential reactivity pathway for related structures. Isomerization reactions, such as the Cornforth rearrangement of 4-acyloxazoles, involve the thermal rearrangement of substituents on the oxazole ring. wikipedia.org

Modifications on the Phenyl Moiety of this compound

The phenyl group at the C5 position of the oxazole ring provides another avenue for structural modification through electrophilic aromatic substitution. The oxazole ring itself will act as a substituent on the phenyl ring, directing incoming electrophiles to the ortho, meta, or para positions. The directing effect of the 3-methyl-4-amino-1,2-oxazol-5-yl group would need to be determined, but it is likely to influence the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. libretexts.orgyoutube.com

For instance, Friedel-Crafts acylation could be used to introduce an acyl group onto the phenyl ring. youtube.com This reaction typically involves an acid chloride and a Lewis acid catalyst like aluminum chloride. youtube.com The position of substitution on the phenyl ring would depend on the electronic and steric effects of the oxazole substituent.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction Type | Electrophile | Potential Product |

|---|---|---|

| Nitration | NO₂+ | 3-Methyl-5-(nitrophenyl)-1,2-oxazol-4-amine |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | 3-Methyl-5-(halophenyl)-1,2-oxazol-4-amine |

| Sulfonation | SO₃ | 4-(4-Amino-3-methyl-1,2-oxazol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 5-(Acylphenyl)-3-methyl-1,2-oxazol-4-amine |

| Friedel-Crafts Alkylation | R⁺ | 5-(Alkylphenyl)-3-methyl-1,2-oxazol-4-amine |

Electrophilic Aromatic Substitution Reactions

The phenyl group of the 3-methyl-5-phenylisoxazole (B94393) core is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. A key example of this is nitration.

The nitration of 3-methyl-5-phenylisoxazole has been investigated, providing insight into the reactivity of the phenyl ring. researchgate.net When subjected to nitrating conditions, such as a mixture of nitric acid and sulfuric acid, electrophilic attack occurs on the phenyl ring. The directing effects of the isoxazole (B147169) substituent on the phenyl ring play a crucial role in determining the regioselectivity of the substitution.

In a reexamination of the nitration of 3-methyl-5-phenylisoxazole, treatment with nitric acid in acetic anhydride (B1165640) under mild conditions yielded 3-methyl-4-nitro-5-phenylisoxazole. researchgate.net However, when using a stronger nitrating mixture of nitric acid and sulfuric acid, the primary products are the isomeric 5-(nitrophenyl)isoxazoles, indicating that substitution occurs on the phenyl ring. researchgate.net This suggests that under these conditions, the isoxazole ring deactivates the 4-position of the isoxazole ring itself, directing the electrophilic attack to the appended phenyl group. The major products are typically the meta- and para-nitro substituted phenyl derivatives, with the ortho isomer formed in smaller amounts due to steric hindrance.

Table 1: Nitration of 3-Methyl-5-phenylisoxazole

| Reagents | Conditions | Major Products | Reference |

| HNO₃/H₂SO₄ | - | 3-Methyl-5-(nitrophenyl)isoxazoles | researchgate.net |

| HNO₃/Acetic Anhydride | Mild | 3-Methyl-4-nitro-5-phenylisoxazole | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify the phenyl group of this compound. These reactions typically involve the coupling of an aryl halide or triflate with a variety of coupling partners.

While specific examples for the direct palladium-catalyzed coupling of this compound are not extensively documented in the provided search results, the general principles of these reactions are widely applicable to primary anilines and other amino-substituted aromatic compounds. acs.org For instance, the amino group of this compound can be expected to participate in Buchwald-Hartwig amination reactions if the phenyl ring is first functionalized with a halide.

Conversely, if a halogen is introduced onto the phenyl ring of this compound via an electrophilic halogenation reaction, this halogenated derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield substituted alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

The choice of palladium catalyst and ligands, such as BrettPhos and RuPhos, is crucial for achieving high efficiency and functional group tolerance in these transformations. rsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modification

| Reaction Name | Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Biaryl/Alkylated Phenyl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Substituted Alkyne |

| Buchwald-Hartwig | Amine | Diarylamine/Alkylaniline |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound, with its reactive amino group, is an excellent candidate for participation in various MCRs, leading to the synthesis of diverse heterocyclic scaffolds.

Studies have shown that 5-amino-3-methylisoxazole (B44965) readily participates in three-component reactions with aromatic aldehydes and 1,3-dicarbonyl compounds. frontiersin.org For example, the condensation of 5-amino-3-methylisoxazole, an aromatic aldehyde, and a 1,3-diketone under microwave irradiation in water can lead to the formation of isoxazolo[5,4-b]pyridines. frontiersin.org The nature of the 1,3-dicarbonyl compound can influence the final product. For instance, reaction with 1,3-cyclohexanedione (B196179) under similar conditions has been reported to yield dihydro derivatives. frontiersin.org

Another example involves the switchable three-component reactions of 5-amino-3-methylisoxazole with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides, where the reaction conditions can be tuned to favor different products. researchgate.net The use of ultrasonication and Lewis acid catalysis has been shown to influence the reaction pathway. researchgate.net

These examples highlight the utility of this compound as a building block in MCRs for the rapid construction of complex, fused heterocyclic systems.

Table 3: Examples of Multi-Component Reactions with Amino-isoxazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 5-Amino-3-methylisoxazole | Aromatic Aldehyde | 1,3-Diketone | Isoxazolo[5,4-b]pyridines | frontiersin.org |

| 5-Amino-3-methylisoxazole | Aromatic Aldehyde | 1,3-Cyclohexanedione | Dihydroisoxazolo[5,4-b]quinolines | frontiersin.org |

| 5-Amino-3-methylisoxazole | Salicylaldehyde | N-Aryl-3-oxobutanamide | Fused Heterocycles | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The 1,2-Oxazole (Isoxazole) Ring: The isoxazole (B147169) nucleus is considered a vital pharmacophore. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to serve as a versatile scaffold for binding to various biological targets. ijpca.orgrsc.org The arrangement of heteroatoms can influence the molecule's dipole moment and metabolic stability, making it a favorable component in drug design. rsc.org For instance, the oxazole (B20620) ring in the drug oxaprozin (B1677843) forms a critical hydrogen bond with a water molecule in the active site of its target enzyme. rsc.org

The C5-Phenyl Group: The phenyl ring at the 5-position is a critical determinant of activity. It often acts as a key binding element, inserting into hydrophobic pockets of target proteins and establishing pi-stacking or van der Waals interactions. This aromatic ring is a common point for synthetic modification, where the addition of various substituents can modulate the compound's electronic and steric properties, thereby fine-tuning its target affinity and selectivity. nih.gov

The C3-Methyl Group: Small alkyl groups, such as the methyl group at the C3-position, play a significant role in orienting the molecule within a binding site. This group can influence the compound's potency and selectivity by establishing hydrophobic interactions or by sterically guiding the molecule into an optimal binding conformation. In studies of isoxazoline (B3343090) derivatives, the presence of a C3-methyl substituent was found to be important for potent analgesic activity. nih.gov

The C4-Amino Group: The primary amine at the C4-position is a crucial functional group that can act as both a hydrogen bond donor and acceptor. This capability allows it to form key interactions with amino acid residues in a target's active site. Furthermore, this amino group serves as a convenient synthetic handle for creating a diverse library of analogs through N-alkylation or N-acylation, enabling the exploration of SAR and the modulation of physicochemical properties like solubility and cell permeability. nih.govnih.gov

Impact of Substituent Variation on Target Interaction Affinity

The systematic modification of substituents on the 3-methyl-5-phenyl-1,2-oxazol-4-amine core is a fundamental strategy to optimize target affinity. The electronic nature, size, and lipophilicity of these substituents can have a profound effect on biological activity.

The primary site for these modifications is the C5-phenyl ring. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electronic distribution of the entire molecule, thereby influencing its binding interactions. nih.govlibretexts.org

For example, in SAR studies of related 3-aryl-5-furyl-dihydroisoxazoles, the nature of the substituent on the C3-aryl ring (analogous to the C5-phenyl ring in the title compound) was shown to modulate antimicrobial activity. researchgate.net It was observed that electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) groups, as well as electron-donating groups like methoxy (B1213986) (-OCH3), could enhance activity against various bacterial and fungal strains. researchgate.net Similarly, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine (B1682287) oxidase inhibitors, the presence of a cyano group (an EWG) on the phenyl ring was found to be the preferred substitution pattern for high potency, while its replacement with a nitro group led to a general reduction in activity. nih.gov

These findings highlight that the optimal substitution pattern is highly dependent on the specific biological target and the nature of its binding pocket.

| Analog Series | Substituent (Position on Phenyl Ring) | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 5-Phenylisoxazole-3-carboxylic acids | 3-CN | High inhibitory potency | Xanthine Oxidase | nih.gov |

| 5-Phenylisoxazole-3-carboxylic acids | 3-NO₂ | Reduced inhibitory potency compared to 3-CN | Xanthine Oxidase | nih.gov |

| 3-Aryl-5-furyl-dihydroisoxazoles | 2-NO₂ | Active against S. aureus and A. aerogenes | Antibacterial | researchgate.net |

| 4-Cl | Active against P. aeruginosa | |||

| 4-OCH₃ | Active against P. aeruginosa and A. niger | |||

| 5-(3-Aryl isoxazole) derivatives | 4-F or 4-CF₃ | Promotes cytotoxicity | Anticancer (A549, COLO 205, etc.) | nih.gov |

Conformational Analysis and its Influence on Biological Outcomes

X-ray crystallography studies of related compounds provide insight into this parameter. For example, in methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle between the phenyl and isoxazole rings was determined to be 19.79°. nih.gov This non-planar arrangement indicates a degree of rotational freedom, which can be influenced by substituents on either ring or by the interactions within a protein's binding pocket. A molecule may adopt a specific conformation upon binding to maximize favorable interactions, and the energy required for this conformational change can affect its binding affinity.

Furthermore, intramolecular hydrogen bonding can significantly restrict conformational flexibility, locking the molecule into a more rigid, pseudo-cyclic structure. In a study of anticonvulsant enaminones derived from 3-aminoisoxazoles, X-ray diffraction confirmed the presence of an intramolecular hydrogen bond between the amine nitrogen and a vinylic proton, creating a pseudo-three-ring structure. nih.gov This conformational rigidity can be advantageous for activity by reducing the entropic penalty upon binding to a target.

Stereochemical Considerations in this compound Analogs

While the parent compound this compound is achiral, the introduction of stereocenters into its derivatives can lead to stereoisomers with markedly different biological activities, potencies, and metabolic profiles. Chirality can be introduced through various modifications, such as the addition of a chiral substituent to the C4-amino group.

The differential activity of enantiomers or diastereomers typically arises from the three-dimensional nature of biological targets like enzymes and receptors, which possess chiral binding pockets. One stereoisomer may fit optimally into the binding site, maximizing key interactions, while the other may fit poorly or not at all.

In the development of isoxazole-based inhibitors for casein kinase 1 (CK1), chiral pyrrolidine (B122466) scaffolds were attached to the core structure. mdpi.com The biological evaluation of these chiral derivatives revealed that while the presence of the pyrrolidine scaffold itself was important for binding affinity, the specific stereochemistry (i.e., the absolute configuration of the chiral centers) had a limited effect on the inhibitory activity in that particular case. mdpi.com This demonstrates that while stereochemistry is a critical consideration, its impact can vary depending on the specific target and the location of the chiral center within the molecule. In other cases, such as with bisquinoline antimalarials, different stereoisomers (e.g., 1R,2R vs. 1S,2S) exhibited potent but distinct activity profiles, underscoring the importance of synthesizing and testing stereochemically pure compounds. scilit.com

Biological Evaluation of 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine and Its Analogs in Preclinical Research

In Vitro Screening Methodologies for Biological Activity

Initial preclinical assessment of isoxazole (B147169) derivatives involves a variety of in vitro screening methods to establish their biological effects at a cellular and molecular level. These high-throughput assays provide crucial preliminary data on the compound's potential efficacy and mechanism of action.

A primary method for evaluating the biological activity of isoxazole analogs is through enzyme inhibition assays, which measure how a compound interferes with an enzyme's activity. Isoxazole derivatives have been tested against several key enzyme targets implicated in inflammation and other diseases.

Cyclooxygenases (COX-1 and COX-2): Certain isoxazole derivatives have been evaluated for their anti-inflammatory potential by measuring their ability to inhibit COX-1 and COX-2 enzymes. nih.gov In one study, a series of novel isoxazole compounds demonstrated selectivity towards COX-2, with the most potent compound exhibiting an IC₅₀ value of 0.55 µM. nih.gov

Carbonic Anhydrase (CA): Isoxazole derivatives have also been screened for their inhibitory action against carbonic anhydrase, an enzyme involved in various physiological processes. nih.gov In vitro testing identified several derivatives with significant inhibitory activity, with one analog showing an IC₅₀ value of 112.3 µM. nih.govacs.org

Cholinesterases (AChE and BChE): Hybrid compounds containing an isoxazole or isoxazoline (B3343090) moiety have been tested for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative diseases. mdpi.com One tetrahydroquinoline-isoxazole hybrid was identified as the most active against BChE, with an IC₅₀ value of 3.97 µM, showing significant selectivity over AChE. mdpi.com

5-Lipoxygenase (5-LOX): To assess anti-inflammatory properties further, isoxazole derivatives have been investigated for their ability to inhibit 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net One analog demonstrated concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 µM. researchgate.net

Table 1: Enzyme Inhibition by Selected Isoxazole Analogs

| Compound Class | Enzyme Target | Most Active Analog IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| Isoxazole Derivatives | COX-2 | 0.55 | Selective over COX-1 |

| Isoxazole Derivatives | Carbonic Anhydrase (CA) | 112.3 | - |

| THQ-Isoxazole Hybrids | Butyrylcholinesterase (BChE) | 3.97 | ~24x more potent vs. BChE than AChE |

| Isoxazole Derivatives | 5-Lipoxygenase (5-LOX) | 8.47 | - |

To determine if compounds interact with specific cellular receptors, receptor binding assays are employed. These studies are crucial for understanding the pharmacodynamics of isoxazole analogs. The National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) is one platform used to screen novel ligands against a wide panel of receptors, ion channels, and transporters. mdpi.com

While specific binding data for 3-Methyl-5-phenyl-1,2-oxazol-4-amine is not detailed, related heterocyclic structures are often evaluated for their receptor interactions. For instance, imidazodiazepine derivatives incorporating oxadiazole rings (a related azole) have been assessed for their binding affinity to opioid receptors, with some showing significant affinity for the Kappa Opioid Receptor (KOR) with Kᵢ values as low as 49.8 nM. mdpi.com Other studies have identified oxazole-containing compounds that act as agonists for the nuclear constitutive androstane (B1237026) receptor (CAR, NR1I3), a key regulator of metabolism and detoxification. nih.gov One such compound, with an imidazo[2,1-b]oxazole core, was found to be an efficient and selective human CAR agonist with an EC₅₀ value of 0.66 μM in cellular reporter assays. nih.gov

Cell-based assays are fundamental to evaluating the effects of isoxazole analogs on cellular processes like growth, death, and differentiation, particularly in the context of cancer research. The antiproliferative potential of these compounds is often evaluated against a panel of human cancer cell lines. nih.gov

The National Cancer Institute (NCI) protocol, which screens compounds against 59 different human cancer cell lines, is a common method for initial anticancer evaluation. biointerfaceresearch.com Studies on various oxazole (B20620) and isoxazole derivatives have demonstrated significant cytotoxic or cytostatic effects. For example, a series of N-phenyl-5-carboxamidyl isoxazoles was tested against colon 38 and CT-26 mouse colon tumor cells, with one derivative showing an IC₅₀ of 2.5 µg/mL for both cell lines. nwpii.com Another study on 2-aryl-4-arylsulfonyl-1,3-oxazoles identified compounds with high antiproliferative activity against non-small cell lung cancer and cytostatic effects against glioblastoma cell lines at a 10 µM concentration. biointerfaceresearch.com The Sulforhodamine B (SRB) and MTT assays are commonly used techniques to determine cytotoxicity. nih.govresearchgate.net In one screening, a pyrazole-based oxazolone (B7731731) derivative was found to be highly potent against the MCF7 breast cancer cell line, with an IC₅₀ of 3.81 µM. researchgate.net

Table 2: Antiproliferative Activity of Selected Isoxazole/Oxazole Analogs

| Compound Class | Cell Line | Assay | Result (IC₅₀) |

|---|---|---|---|

| N-phenyl-5-carboxamidyl isoxazoles | Colon 38 / CT-26 | Cytotoxicity Assay | 2.5 µg/mL |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | HCT116 (Colon) | SRB Assay | 71.8 µM |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | MCF7 (Breast) | SRB Assay | 74.1 µM |

| Pyrazole-based Oxazolones | MCF7 (Breast) | MTT Assay | 3.81 µM |

The potential of this compound analogs as antimicrobial agents is assessed using in vitro models against a spectrum of pathogens. Screening is typically performed against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govacs.org

Standard methodologies include the agar-well diffusion method for initial susceptibility screening and the tube dilution or broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC). nih.govacs.orgresearchgate.net Various studies have shown that isoxazole and oxazole derivatives possess notable antimicrobial properties. For instance, certain N-acyl-α-amino acid derivatives containing a 1,3-oxazole moiety were active against Candida albicans. nih.gov In another study, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives, which are structurally related, showed good activity against bacteria like P. mirabilis and fungi such as A. niger. acs.org Some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also demonstrated promising activity against both bacteria and yeast-like fungi. researchgate.netktu.edu.tr While much of the focus has been on antibacterial and antifungal activity, some related heterocyclic systems, such as thiazolidinone sulfonyl derivatives, have also been evaluated for antiviral activity. nih.gov

Table 3: Antimicrobial Activity of Selected Heterocyclic Analogs

| Compound Class | Method | Pathogen | Result |

|---|---|---|---|

| 1,3-Oxazole derivatives | Agar Diffusion | C. albicans | 8 mm inhibition zone |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | Tube Dilution | S. aureus | MIC = 14.8 µM |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | Tube Dilution | P. aeruginosa | MIC = 17.3 µM |

| 4-amino-5-phenyl-triazole-thiol derivatives | Agar Diffusion | P. aeruginosa | High activity observed |

Exploration of Specific Molecular Targets and Pathways

Following initial screening, research focuses on identifying the precise molecular targets and signaling pathways through which biologically active analogs exert their effects.

Identifying the molecular target of a novel compound is a critical step in drug discovery. A combination of computational and experimental methods is often used to pinpoint and validate these targets.

In Silico Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a compound within the active site of a target protein. nih.govacs.org This approach has been used to rationalize the in vitro enzyme inhibition results for isoxazole derivatives against targets like COX-2 and carbonic anhydrase, providing insights into the molecular interactions responsible for the observed activity. nih.govnih.gov

Mechanism-Based Cellular Assays: The mechanism of action can be explored by investigating downstream cellular events. For example, after observing that an N-phenyl-5-carboxamidyl isoxazole derivative was cytotoxic to colon cancer cells, further studies using Western blot analysis showed that the compound significantly down-regulated the phosphorylation of STAT3. nwpii.com This finding suggests that the compound's anticancer activity may involve the inhibition of the JAK/STAT signaling pathway. nwpii.com

NCI COMPARE Analysis: For compounds screened through the NCI's 59-cell line panel, the COMPARE algorithm can be used. biointerfaceresearch.com This tool compares the compound's pattern of anticancer activity across the cell lines with the patterns of thousands of other compounds whose mechanisms of action are known. A weak or moderate correlation with known agents suggests that the test compound may have a novel mechanism of action, making it a candidate for further in-depth studies. biointerfaceresearch.com

Pathway Analysis and Molecular Signaling Perturbations

While direct pathway analysis of this compound is not extensively documented, studies on its structural analogs provide significant insights into the molecular signaling pathways perturbed by this class of compounds. Research indicates that isoxazole derivatives can modulate several key signaling cascades crucial for cell survival, proliferation, and stress response, particularly in the context of cancer. espublisher.com

One of the primary mechanisms involves the inhibition of the PI3K/Akt signaling pathway. espublisher.com This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers. Certain isoxazole compounds derived from natural products have been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K. espublisher.com This inhibition can lead to the downstream suppression of transcription factors like NF-κB, which controls the expression of genes involved in inflammation, immunity, and cell survival. espublisher.com

Furthermore, isoxazole analogs have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90). nih.gov HSP90 is a molecular chaperone required for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth, such as Akt and ERK. espublisher.comnih.gov By inhibiting HSP90, these compounds disrupt the stability of these client proteins, leading to their degradation and the subsequent shutdown of multiple oncogenic signaling pathways. nih.gov

Another significant signaling perturbation observed with isoxazole analogs is the disruption of the cell cycle. researchgate.net Specific derivatives have been found to act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site of tubulin. This action prevents the formation of microtubules, which are essential for mitotic spindle assembly, thereby arresting cancer cells in the G2/M phase of the cell cycle and ultimately leading to apoptotic cell death. researchgate.net The induction of apoptosis is a common outcome of these signaling perturbations, often involving the activation of caspase cascades (caspase 3, 8, and 9) and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and cytochrome C release. espublisher.com

Researchers are also exploring the ability of isoxazole-containing compounds to interfere with cell-surface receptors and other intracellular signaling pathways, highlighting their potential as versatile small molecule inhibitors for developing novel anti-cancer therapies. espublisher.com

Preclinical In Vitro Efficacy Studies (e.g., in disease models using cell cultures, tissue explants)

The preclinical in vitro efficacy of compounds structurally related to this compound has been evaluated across a range of disease models, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of isoxazole analogs. Phenyl-isoxazole-carboxamide derivatives, for instance, have demonstrated potent to moderate cytotoxic activity against various human cancer cell lines. najah.eduresearchgate.net As detailed in the table below, these compounds have shown inhibitory effects on hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cells, with some analogs exhibiting IC50 values in the low micromolar range. najah.eduresearchgate.net Similarly, novel 3,4-isoxazolediamide derivatives have shown remarkable antiproliferative activity against human erythroleukemic (K562) and glioblastoma (U251-MG, T98G) cell lines, with IC50 values extending into the nanomolar range for the most potent compounds. nih.gov Other studies have confirmed the efficacy of isoxazole analogs against skin cancer (SKMEL) and colon cancer (HT-29) cell lines. asianpubs.orgrsc.org

| Compound Class/Analog | Cancer Cell Line | Efficacy (IC50) | Reference |

|---|---|---|---|

| Phenyl-isoxazole-carboxamide (Compound 2a) | HeLa (Cervical Adenocarcinoma) | 0.91 µM | najah.eduresearchgate.net |

| Phenyl-isoxazole-carboxamide (Compound 2a) | Hep3B (Hepatocellular Carcinoma) | 8.02 µM | najah.eduresearchgate.net |

| 3,4-Isoxazolediamide (Compound 2) | K562 (Erythroleukemia) | 18.01 nM | nih.gov |

| 3,4-Isoxazolediamide (Compound 5) | K562 (Erythroleukemia) | 35.2 nM | nih.gov |

| 5-(4-chlorophenyl)-3-(pyridine-3-yl)isoxazole (Compound 2b) | SKMEL (Skin Cancer) | 68.29 µg/mL | asianpubs.org |

| Indole-linked Isoxazole (Compound 138) | MCF-7 (Breast Cancer) | 5.51 µM | rsc.org |

| Indole-linked Isoxazole (Compound 140) | HT-29 (Colon Cancer) | 2.59 µM | rsc.org |

Antimicrobial and Antiprotozoal Activity

The isoxazole scaffold is a key component in several established antibacterial drugs, and novel derivatives continue to be explored for their antimicrobial potential. researchgate.net Studies have shown that the antibacterial efficacy of isoxazole derivatives can be significantly enhanced by specific substitutions on the phenyl rings at the C-3 and C-5 positions. ijpca.org Certain analogs have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. ijpca.org In the realm of antiprotozoal agents, 2-amino-4-phenyloxazole derivatives, which are positional isomers of the title compound, have shown high efficacy against Giardia lamblia and Trichomonas vaginalis. researchgate.net

| Compound Class/Analog | Organism | Efficacy (IC50) | Reference |

|---|---|---|---|

| 2-Amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 µM | researchgate.net |

| 2-Amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 µM | researchgate.net |

| N-(5-[2-(4-methyl anilino)-1,3-thiazol-4-yl]-1,2-oxazol-3-yl) compound | Mycobacterium tuberculosis | Strong Activity | ijpca.org |

| Valine-derived 1,3-oxazole | Gram-positive bacteria | Active | mdpi.com |

| Valine-derived 1,3-oxazole | Candida albicans | Active | mdpi.com |

Mechanism-Based Studies of Biological Actions (molecular/cellular level)

Mechanism-based studies reveal that this compound and its analogs exert their biological effects through diverse and specific interactions at the molecular and cellular levels. The core isoxazole ring, combined with its methyl, phenyl, and amine substituents, facilitates a range of biological actions.

Enzyme Inhibition

A primary mechanism of action for many isoxazole derivatives is direct enzyme inhibition. They have been identified as inhibitors of several therapeutically relevant enzymes. For example, specific analogs are known to inhibit cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory pathway. rsc.orgnih.gov Molecular docking studies have confirmed the affinity of these compounds for the active sites of COX enzymes. rsc.org Other research has identified isoxazole derivatives as inhibitors of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases and cancer. nih.gov The anticancer activity of some analogs is attributed to the potent and selective inhibition of HSP90, a chaperone protein critical for the survival of cancer cells. nih.gov Additionally, molecular docking studies have suggested that some analogs may bind to and inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells. rsc.org

Induction of Apoptosis and Cell Cycle Arrest

At the cellular level, a key mechanism underlying the anticancer efficacy of isoxazole compounds is the induction of programmed cell death, or apoptosis. Treatment of cancer cells, such as the K562 erythroleukemia line, with isoxazole derivatives leads to the induction of both early and late-stage apoptosis. nih.gov This pro-apoptotic activity is often linked to the disruption of key survival pathways and the activation of intrinsic or extrinsic apoptotic cascades. espublisher.comnih.gov

Consistent with their mechanism as tubulin polymerization inhibitors, certain isoxazole analogs cause a halt in cell division. researchgate.net By interfering with microtubule dynamics, these compounds trigger the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest at this stage ultimately activates the apoptotic machinery, contributing to the compound's cytotoxic effects. researchgate.net

Molecular Interactions

The fundamental biological actions of these compounds stem from their ability to interact with specific biomolecular targets like enzymes and receptors. The amine group at the 4-position and the nitrogen atom within the isoxazole ring are capable of forming hydrogen bonds, which are critical for binding to the active sites of proteins. evitachem.comresearchgate.net The presence of the aromatic phenyl ring allows for potential π-stacking interactions, which can further stabilize the binding of the molecule to its biological target. nih.gov This combination of hydrogen bonding and hydrophobic interactions underpins the variability and specificity of how these compounds bind to and modulate the function of key enzymes and regulatory proteins. researchgate.netnih.gov

Mechanisms of Action of 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine at the Molecular Level

Ligand-Target Interactions: Molecular Docking and Binding Site Analysis

There is currently no publicly available research detailing molecular docking studies or binding site analysis specifically for 3-Methyl-5-phenyl-1,2-oxazol-4-amine. Consequently, information regarding its specific molecular targets, binding affinity, and the key amino acid residues involved in its interaction with any putative target is not available.

Allosteric Modulation and Conformational Changes Induced by this compound

Information on whether this compound acts as an allosteric modulator is not present in the reviewed scientific literature. There are no studies describing any conformational changes that this specific compound might induce in a target protein, which would be indicative of allosteric modulation.

Downstream Signaling Cascades Affected by this compound

There is a lack of published data identifying the downstream signaling cascades that may be affected by the activity of this compound. Research has not yet elucidated which, if any, intracellular signaling pathways are modulated upon its interaction with a biological target.

Investigation of Off-Target Interactions and Polypharmacology

No studies on the off-target interactions or the broader polypharmacology of this compound have been found in the public domain. Therefore, its selectivity profile and potential for interacting with multiple biological targets remain uncharacterized.

Computational and Theoretical Studies on 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure, geometry, and reactivity of molecules. For a compound like 3-Methyl-5-phenyl-1,2-oxazol-4-amine, DFT would be used to optimize its three-dimensional structure to find the most stable conformation.

These calculations provide insights into key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, DFT can generate an electrostatic potential map, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. For instance, studies on similar heterocyclic compounds have used DFT to calculate thermodynamic properties and predict nonlinear optical properties. nih.gov While direct data is not available for the target compound, such analyses would be invaluable in understanding its fundamental chemical nature.

Table 1: Representative Electronic Properties Calculable via DFT

| Property | Description | Significance |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates molecular stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Calculated partial charges on each atom. | Helps predict sites for electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility and how it interacts with biological targets, such as proteins. mdpi.com

In the context of drug design, MD is often used after a preliminary docking study to refine the binding pose of a ligand within a protein's active site and to assess the stability of the resulting complex. nih.govresearchgate.net Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand in the binding pocket, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. Such simulations provide a dynamic picture of the interactions, which is crucial for understanding the mechanism of action and for designing more potent derivatives. mdpi.com Studies on various isoxazole (B147169) derivatives have successfully employed MD simulations to confirm the stability of ligand-receptor complexes and to understand the key interactions driving binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a 3D-QSAR model could be developed to guide the synthesis of new analogues with improved potency. tandfonline.com

The process involves aligning a set of molecules with known activities and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. mdpi.comresearchgate.net These models generate contour maps that highlight regions where modifications to the molecular structure (e.g., adding bulky, hydrophobic, or electron-withdrawing groups) are likely to increase or decrease activity. mdpi.com Research on other isoxazole series has shown that 3D-QSAR models can possess strong predictive ability, successfully guiding the design of novel, more potent compounds. mdpi.comtandfonline.com

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the model's fit to the training set data. | > 0.6 |

| r²_pred (External r²) | A measure of the model's predictive ability for an external test set. | > 0.6 |

In Silico ADMET Prediction for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov These predictive models help to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. For this compound, various computational tools can predict its drug-likeness based on rules like Lipinski's Rule of Five.

ADMET prediction involves calculating a range of molecular descriptors to estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities like cardiotoxicity or mutagenicity. researchgate.net Studies on novel heterocyclic compounds frequently employ these predictions to ensure that synthesized molecules have favorable drug-like properties. nih.govtandfonline.comnih.gov This allows researchers to focus resources on the most promising candidates.

Table 3: Representative In Silico ADMET Predictions for a Research Compound

| Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption | High/Low | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for CNS activity or side effects. |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| AMES Toxicity | Positive/Negative | Predicts mutagenic potential. |

| hERG I Inhibitor | Yes/No | Predicts potential for cardiotoxicity. |

| Lipinski's Rule of Five | Pass/Fail (violations) | Assesses general drug-likeness for oral administration. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for a series of active isoxazole derivatives would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a reliable pharmacophore model is generated, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. nih.gov This virtual screening approach significantly accelerates the discovery of new lead compounds. The combination of pharmacophore modeling with molecular docking provides a more refined screening process, helping to prioritize candidates for synthesis and biological testing. This strategy has been effectively applied to various classes of compounds, including isoxazole-containing molecules, to discover new inhibitors for different biological targets. nih.govacs.org

Advanced Analytical Methodologies for Research on 3 Methyl 5 Phenyl 1,2 Oxazol 4 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of "3-Methyl-5-phenyl-1,2-oxazol-4-amine". High-resolution Nuclear Magnetic Resonance (NMR), advanced Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Mass Spectrometry (MS)

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are essential for determining the exact molecular weight and elemental composition of "this compound". For the analogous compound, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the mass spectrum showed the [M+H]⁺ ion at m/z 245, confirming its molecular weight. nih.gov For "this compound" (C₁₀H₁₀N₂O), the expected exact mass would be approximately 174.0793 g/mol . HRMS would be able to confirm this with high accuracy, thus verifying the elemental formula. Tandem mass spectrometry (MS/MS) experiments could be used to fragment the molecule and analyze the resulting fragmentation pattern, providing further structural information and confirming the connectivity of the different functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of "this compound", characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and phenyl groups would appear around 2850-3100 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the isoxazole (B147169) and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the isoxazole ring would also produce a characteristic band. For comparison, the IR spectrum of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine showed characteristic bands for N-H stretching at 3413 and 3278 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing compounds with conjugated systems. "this compound", containing both a phenyl ring and an isoxazole ring, would be expected to exhibit characteristic absorption maxima in the UV region. The position and intensity of these absorptions are influenced by the extent of conjugation and the presence of substituents. While specific UV-Vis data for the target compound is not available in the provided search results, studies on related triazole derivatives show absorption peaks that can be attributed to π→π* and n→π* transitions of the aromatic and heterocyclic rings.

| Spectroscopic Technique | Expected Observations for this compound | Analogous Compound Data nih.gov |

| ¹H NMR | Signals for methyl, amine, and phenyl protons with specific chemical shifts and coupling constants. | ¹H NMR (DMSO-d₆, 500 MHz): δ = 7.51–7.58 (m, 4H, 3HAr + 1H-isox), 7.80 (br. s, 2H, NH₂), 7.92–7.98 (m, 2HAr). |

| ¹³C NMR | Resonances for methyl, isoxazole, and phenyl carbons. | ¹³C NMR (DMSO-d₆, 125 MHz): δ = 98.53 (CH-isox), 126.45 (2CHAr), 129.89 (2CHAr), 131.47 (1CHAr), 126.90, 145.57, 157.67, 170.46, 170.76 (5C). |

| HRMS | Exact mass determination confirming the elemental formula C₁₀H₁₀N₂O. | Mass-spectrum, m/z (Irel, %): 245 [M+H]⁺ (100). |

| IR | N-H stretching (amine), C-H stretching (aromatic/aliphatic), C=N, C=C, and C-O stretching vibrations. | IR (KBr), ν (cm⁻¹): 3413, 3278 (N-H). |

| UV-Vis | Absorption maxima corresponding to electronic transitions within the conjugated system. | Not available in the provided results. |

Chromatographic Methods for Isolation and Separation of this compound and its Metabolites

Chromatographic techniques are essential for the isolation and purification of "this compound" from reaction mixtures and for the separation of its potential metabolites in biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful research tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For "this compound", reversed-phase HPLC (RP-HPLC) would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be a typical starting point. The separation would be based on the differential partitioning of the analyte between the stationary and mobile phases. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of "this compound" would need to be assessed to determine its suitability for GC analysis. If the compound is not sufficiently volatile, derivatization to a more volatile analogue might be necessary. A capillary column with a suitable stationary phase, such as a non-polar polydimethylsiloxane or a more polar polyethylene glycol phase, would be used for separation. The choice of detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would depend on the desired sensitivity and selectivity.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the advantages of both GC and HPLC. SFC can be particularly useful for the separation of chiral compounds and for preparative scale separations due to the low viscosity and high diffusivity of the mobile phase, which allows for faster separations and reduced solvent consumption. Research on the separation of structurally related 3-carboxamido-5-aryl isoxazole molecules has demonstrated the effectiveness of SFC using polysaccharide-based chiral stationary phases for the successful enantioseparation of these compounds. This suggests that SFC could be a valuable tool for the chiral separation of derivatives of "this compound" if it possesses a chiral center.

| Chromatographic Method | Principle and Application for this compound |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Ideal for purification and analysis in aqueous and organic matrices. |

| GC | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Suitable for volatile and thermally stable compounds. |

| SFC | Separation using a supercritical fluid mobile phase. Offers fast separations and is well-suited for chiral separations. |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

While a crystal structure for "this compound" is not available in the provided search results, the crystal structure of the related compound, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, has been determined. nih.gov This structure reveals important features that could be analogous to those in the target compound. For instance, the phenyl ring is not coplanar with the isoxazole ring, with dihedral angles of 24.6 (3)° and 26.8 (3)° in the two independent molecules of the asymmetric unit. nih.gov In the crystal, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, forming double layers. nih.gov These layers are further connected by π–π stacking interactions. nih.gov

For "this compound", a single-crystal X-ray diffraction study would provide invaluable information on its solid-state conformation, including the planarity of the isoxazole ring and the dihedral angle with respect to the phenyl ring. It would also reveal the hydrogen bonding network formed by the amine group and any π–π stacking interactions involving the aromatic rings, which are crucial for understanding its physical properties and how it might interact with biological macromolecules.

| Crystallographic Parameter | Information Obtained | Analogous Compound Data (5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine) nih.gov |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | a = 11.142 (2) Å, b = 7.2555 (15) Å, c = 27.333 (6) Å |

| Space Group | Symmetry of the crystal lattice. | Pca2₁ |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. | C—N (amino) distances of 1.330 (6) and 1.328 (6) Å indicate conjugation. |

| Torsion Angles | Conformation of the molecule. | Dihedral angles between phenyl and oxazole (B20620) rings are 24.6 (3)° and 26.8 (3)°. |

| Intermolecular Interactions | Hydrogen bonding, π–π stacking, van der Waals forces. | N—H⋯N and C—H⋯N hydrogen bonds, and π–π stacking interactions are present. |

Biophysical Techniques for Ligand-Target Interaction Characterization

To investigate the potential biological activity of "this compound", it is essential to characterize its interactions with target macromolecules, such as proteins or nucleic acids. Biophysical techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) are powerful tools for quantifying these interactions. While no specific studies using these techniques on "this compound" were found, their principles and potential applications are discussed below.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. An ITC experiment would involve titrating "this compound" into a solution containing the target molecule and measuring the resulting heat changes. This would provide precise information on the strength and thermodynamics of the binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor chip, and a solution containing the other partner ("this compound") is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Microscale Thermophoresis (MST)